Azido-PEG24-alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

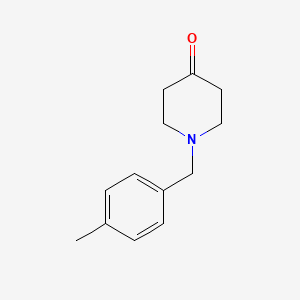

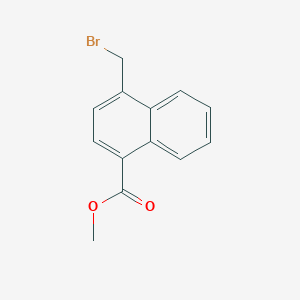

Azido-PEG24-alcohol is a chemical compound used in proteomics research. It belongs to the class of polyethylene glycol (PEG) derivatives and contains both an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer enhances its solubility in aqueous media .

Synthesis Analysis

The synthesis of Azido-PEG24-alcohol involves the introduction of an azide functional group onto a PEG chain. Specific synthetic methods may vary, but the goal is to create a stable compound with the desired properties. Researchers typically employ click chemistry reactions, such as the reaction between the azide group and alkyne, BCN, or DBCO, resulting in a stable triazole linkage .

Molecular Structure Analysis

The molecular formula of Azido-PEG24-alcohol is C48H97N3O24 , and its molecular weight is approximately 1100.29 g/mol . The structure consists of a PEG chain (24 ethylene glycol units) terminated with an azide group and a hydroxyl group .

Chemical Reactions Analysis

The azide group in Azido-PEG24-alcohol participates in click chemistry reactions. Notably, it can react with alkyne, BCN, or DBCO moieties to form stable triazole linkages. These reactions are widely used in bioconjugation, drug delivery, and other applications .

Wissenschaftliche Forschungsanwendungen

Bioconjugation Applications

Azido-PEG24-alcohol is a heterobifunctional polyethylene glycol (PEG) derivative that possesses both “click” and electrophilic functionalities . This makes it suitable for use in bioconjugation applications . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Drug Delivery Systems

The hydrophilic PEG spacer in Azido-PEG24-alcohol increases solubility in aqueous media . This property makes it useful in drug delivery systems, where it can enhance solubility, increase stability, and prolong the circulation time for hydrophobic drugs, proteins, nucleic acids, liposomes, and other polymer-based delivery systems .

Nanoparticle Surface Modification

Azido-PEG24-alcohol can be used to modify the surface of biologically active molecules and nanoparticles . The PEG shields nanoparticles from serum proteins, preventing opsonization and subsequent detection from the immune system .

Tumor Targeting

The PEG in Azido-PEG24-alcohol allows for specific tumor targeting through the enhanced permeation and retention (EPR) effect . This is particularly useful in cancer treatment research.

Synthesis of Heterobifunctional PEG Derivatives

Azido-PEG24-alcohol can be used in the synthesis of diverse heterobifunctional PEG derivatives that allow for true orthogonal chemistries . These derivatives can join a targeting group and a therapeutic agent with a single PEG chain .

Nucleophilic Transformations

Azido-containing compounds like Azido-PEG24-alcohol are significant in synthetic organic chemistry, chemical biology, and materials chemistry . They can undergo diverse reliable transformations such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted azide–alkyne cycloaddition (SPAAC), and the Staudinger reaction .

Zukünftige Richtungen

Research on Azido-PEG24-alcohol continues to explore its applications in drug delivery, bioconjugation, and materials science. Future studies may focus on optimizing its properties, developing novel derivatives, and expanding its utility in various fields .

: Santa Cruz Biotechnology - Azido-PEG24-alcohol : CD Bioparticles - Azido-PEG24-Alcohol : AxisPharm - Azido-PEG-alcohol

Wirkmechanismus

Target of Action

Azido-PEG24-alcohol is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of Azido-PEG24-alcohol are the E3 ubiquitin ligase and the target protein . These are crucial for forming PROTAC molecules .

Mode of Action

Azido-PEG24-alcohol joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathway involved in the action of Azido-PEG24-alcohol is the intracellular ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of Azido-PEG24-alcohol’s action is the selective degradation of target proteins . This is achieved by leveraging the ubiquitin-proteasome system within cells .

Action Environment

The action environment of Azido-PEG24-alcohol is within cells, where it interacts with the ubiquitin-proteasome system

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H97N3O24/c49-51-50-1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-41-43-73-45-47-75-48-46-74-44-42-72-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-52/h52H,1-48H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEVIJUVEXZRTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H97N3O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1100.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG24-alcohol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B3118656.png)

![Methyl 3-[5-({[(4-chloroanilino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B3118671.png)

![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)

![N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B3118700.png)

![methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate](/img/structure/B3118719.png)

![N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B3118720.png)